![molecular formula C16H13ClO3 B1350351 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid CAS No. 39206-70-7](/img/structure/B1350351.png)
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
Overview
Description
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is an organic compound with a complex structure that includes both chlorophenyl and phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as toluene and dichloromethane are commonly used, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neurodegenerative Disease Treatment
The compound has been identified as a potential therapeutic agent for neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of kynurenine, which is linked to various neurological disorders. The inhibition of this enzyme may help in the treatment of conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Huntington's Chorea
- Amyotrophic Lateral Sclerosis (ALS)
Studies indicate that derivatives of this compound can significantly impact the progression of these diseases by modulating neuroinflammatory responses and neuronal survival pathways .
Antibacterial Activity
Research has shown that 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid exhibits antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), crucial for bacterial menaquinone biosynthesis. This inhibition leads to the formation of CoA adducts that disrupt bacterial growth .
Table 1: Antibacterial Efficacy Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-sensitive S. aureus | 0.35–0.75 µg/mL |
Methicillin-resistant S. aureus | Active in vivo models |
Mycobacterium tuberculosis | 0.6 µg/mL (replicating) |
1.5 µg/mL (non-replicating) |
Case Study 1: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups. These findings suggest its potential utility as a neuroprotective agent .
Case Study 2: Efficacy Against MRSA
In a study evaluating the efficacy of this compound against MRSA, it was found that treatment led to significant reductions in bacterial load and prolonged survival times in infected mice models. The compound's ability to target specific bacterial pathways contributed to its effectiveness .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Chlorobenzaldehyde
- Acetophenone
Uniqueness
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and phenyl groups, along with the ketone and carboxylic acid functionalities, makes it a versatile compound for various applications .
Biological Activity
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (C₁₆H₁₃ClO₃) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines its interactions, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to a phenylbutanoic acid moiety, contributing to its unique biological profile. Its molecular weight is approximately 288.73 g/mol, and it is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory and Analgesic Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for pain relief therapies.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound can inhibit bacterial growth, particularly against strains like Staphylococcus aureus .
Interaction with Biological Macromolecules
The compound interacts with various biological macromolecules, including proteins and enzymes. Notably, it has been shown to inhibit the MenB enzyme involved in menaquinone biosynthesis in bacteria, which is critical for their survival . This inhibition occurs through the formation of a CoA adduct, leading to significant antibacterial effects.
Cellular Effects
In vitro studies have demonstrated that this compound influences several cellular signaling pathways. For instance, it affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .
Table 1: Antimicrobial Activity Against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
This compound | 0.35–0.75 µg/mL | Antibacterial |
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | Similar MIC values | Antibacterial |
This table summarizes the antimicrobial potency of the compound against drug-sensitive and resistant strains of Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Case Study: In Vivo Efficacy
In vivo studies have demonstrated that methyl derivatives of this compound significantly reduce bacterial load in mouse models infected with MRSA. The treatment not only prolongs survival but also leads to phenotypic changes indicative of disrupted menaquinone biosynthesis .
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antibiotic Development : Given its efficacy against resistant bacterial strains, it may serve as a lead compound for new antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
- Cancer Therapeutics : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMZTHWHCZULAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395868 | |
Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39206-70-7 | |
Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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